molecular formula C33H31NO5 B11147084 6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one

6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11147084
M. Wt: 521.6 g/mol
InChI Key: GDGKOUJIZNLBCO-UHFFFAOYSA-N
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Description

The compound 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-(NAPHTHALEN-2-YL)-7H-FURO[3,2-G]CHROMEN-7-ONE is a complex organic molecule that features a unique combination of structural motifs This compound is characterized by the presence of a decahydroisoquinoline moiety, a naphthalene ring, and a furochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-(NAPHTHALEN-2-YL)-7H-FURO[3,2-G]CHROMEN-7-ONE involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:

    Formation of the Decahydroisoquinoline Moiety: This step involves the hydrogenation of isoquinoline derivatives under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon.

    Synthesis of the Furochromenone Core: This can be achieved through a cyclization reaction involving a chromenone precursor and a suitable furan derivative under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the decahydroisoquinoline moiety with the furochromenone core and the naphthalene ring. This can be done using a variety of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for hydrogenation steps and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-(NAPHTHALEN-2-YL)-7H-FURO[3,2-G]CHROMEN-7-ONE: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the decahydroisoquinoline moiety can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

    Reduction: The carbonyl groups in the furochromenone core can be reduced to alcohols using reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like HNO₃ (nitric acid) or Br₂ (bromine).

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, H₂O₂ (hydrogen peroxide)

    Reduction: NaBH₄, LiAlH₄, H₂ (hydrogen gas) with a catalyst

    Substitution: HNO₃, Br₂, Cl₂ (chlorine gas)

Major Products

    Oxidation: Ketones and carboxylic acids

    Reduction: Alcohols

    Substitution: Nitro, bromo, or chloro derivatives

Scientific Research Applications

6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-(NAPHTHALEN-2-YL)-7H-FURO[3,2-G]CHROMEN-7-ONE:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving isoquinoline derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-(NAPHTHALEN-2-YL)-7H-FURO[3,2-G]CHROMEN-7-ONE would depend on its specific application. In a medicinal context, it may interact with enzymes or receptors, modulating their activity. The decahydroisoquinoline moiety could mimic natural substrates or inhibitors, while the furochromenone core could provide additional binding interactions.

Comparison with Similar Compounds

Similar compounds include:

6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-5-METHYL-3-(NAPHTHALEN-2-YL)-7H-FURO[3,2-G]CHROMEN-7-ONE: stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C33H31NO5

Molecular Weight

521.6 g/mol

IUPAC Name

6-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-5-methyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C33H31NO5/c1-20-25-15-27-28(23-10-9-21-6-2-3-7-22(21)14-23)19-38-29(27)17-30(25)39-32(36)26(20)16-31(35)34-13-12-33(37)11-5-4-8-24(33)18-34/h2-3,6-7,9-10,14-15,17,19,24,37H,4-5,8,11-13,16,18H2,1H3

InChI Key

GDGKOUJIZNLBCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)CC(=O)N6CCC7(CCCCC7C6)O

Origin of Product

United States

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